![molecular formula C17H20N2O4S B5212311 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BMS-986142, is a novel small molecule inhibitor of the Tyk2 kinase. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. In recent years, BMS-986142 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Mechanism of Action
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits the activity of Tyk2 kinase, which plays a crucial role in the signaling pathways of cytokines. By inhibiting Tyk2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of cytokines and the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines, reduce the activation of immune cells, and reduce inflammation. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its specificity for Tyk2 kinase, which reduces the risk of off-target effects. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Tyk2 inhibitors. Additionally, further studies are needed to determine the efficacy and safety of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in clinical settings, particularly in the treatment of autoimmune diseases and inflammatory disorders. Finally, there is a need for studies to investigate the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in combination with other therapies for the treatment of these diseases.
Synthesis Methods
The synthesis of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide involves several steps, starting with the reaction of 2-methoxyaniline with 4-chlorobenzaldehyde to form 2-methoxy-5-(4-chlorobenzyl)aniline. This intermediate is then reacted with 2-(methylsulfonyl)acetic acid to form N-(5-(4-chlorobenzyl)-2-methoxyphenyl)-2-methylsulfonylacetic acid. The final step involves the reaction of this intermediate with benzylamine to form N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Scientific Research Applications
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to significantly reduce joint inflammation and bone erosion. Similarly, in a mouse model of psoriasis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines and reduce skin inflammation. These findings suggest that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(20)19-15-11-14(9-10-16(15)23-2)24(21,22)18-12-13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVCSRAWMYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)
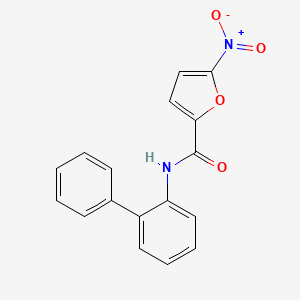
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)
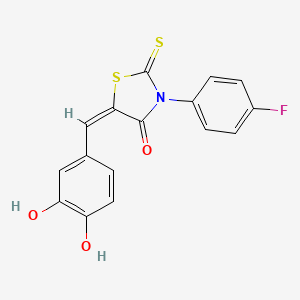
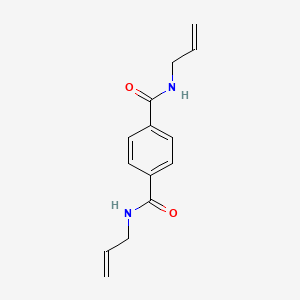
![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
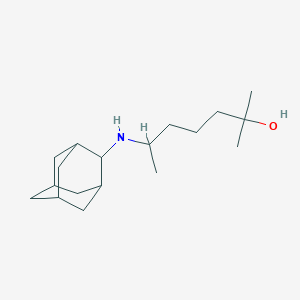
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
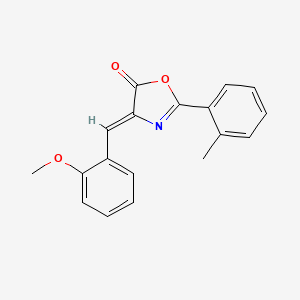
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)